2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole
CAS No.: 1021207-88-4
Cat. No.: VC11800429
Molecular Formula: C18H17NO6S2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021207-88-4 |
|---|---|
| Molecular Formula | C18H17NO6S2 |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole |
| Standard InChI | InChI=1S/C18H17NO6S2/c1-12-4-10-15(11-5-12)27(22,23)17-18(26(3,20)21)25-16(19-17)13-6-8-14(24-2)9-7-13/h4-11H,1-3H3 |
| Standard InChI Key | HIBZOTCRRPWPJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole (Molecular Formula: , Molecular Weight: 449.5 g/mol) is characterized by a central oxazole ring substituted at three positions:
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Position 2: A 4-methoxyphenyl group (), contributing electron-donating effects.
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Position 4: A tosyl (p-toluenesulfonyl) group (), enhancing electrophilicity and stability.
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Position 5: A methylsulfonyl group (), imparting polarity and potential bioactivity .
Table 1: Key Structural and Molecular Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| Key Functional Groups | Oxazole, Methoxyphenyl, Tosyl, Sulfonyl |
| Calculated LogP | ~2.8 (estimated via fragment-based methods) |
| Topological Polar Surface Area | 121 Ų (indicative of moderate solubility) |
The presence of sulfonyl and tosyl groups suggests a propensity for hydrogen bonding and interactions with biological targets, such as kinases or receptors .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Low aqueous solubility due to hydrophobic tosyl and methoxyphenyl groups. Likely soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Sulfonyl groups enhance resistance to hydrolysis compared to thioether precursors .
In Silico ADMET Predictions
Using methodologies analogous to those in UJMM , predictions indicate:
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Absorption: Moderate intestinal absorption (LogP ~2.8).
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Metabolism: Susceptible to hepatic oxidation via cytochrome P450 enzymes.
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Toxicity: Predicted LD (oral, rat) > 500 mg/kg (Class 4, low toxicity) .
Future Research Directions
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